molecular formula C9H5ClN2O3 B3293878 4-Chloro-6-carboxylic acid-3-(1H)indazole carboxaldehyde CAS No. 885523-22-8

4-Chloro-6-carboxylic acid-3-(1H)indazole carboxaldehyde

Cat. No.: B3293878
CAS No.: 885523-22-8
M. Wt: 224.6 g/mol
InChI Key: JUSOWVCMDYFTQQ-UHFFFAOYSA-N
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Description

4-Chloro-6-carboxylic acid-3-(1H)indazole carboxaldehyde is a heterocyclic organic compound featuring an indazole core substituted with chloro (−Cl), carboxylic acid (−COOH), and carboxaldehyde (−CHO) groups. The indazole scaffold, a bicyclic structure with two adjacent nitrogen atoms, confers aromatic stability and hydrogen-bonding capabilities. The chloro group at position 4 is electron-withdrawing, modulating electronic density, while the carboxylic acid and carboxaldehyde groups at positions 6 and 3, respectively, enhance polarity and reactivity. This compound is of interest in medicinal chemistry and materials science due to its multifunctional substituents, which enable diverse synthetic modifications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-3-formyl-2H-indazole-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2O3/c10-5-1-4(9(14)15)2-6-8(5)7(3-13)12-11-6/h1-3H,(H,11,12)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUSOWVCMDYFTQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C(NN=C21)C=O)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001245059
Record name 4-Chloro-3-formyl-1H-indazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001245059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885523-22-8
Record name 4-Chloro-3-formyl-1H-indazole-6-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885523-22-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-3-formyl-1H-indazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001245059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-carboxylic acid-3-(1H)indazole carboxaldehyde typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of ortho-substituted hydrazines with aldehydes or ketones.

    Introduction of Functional Groups: The chloro group can be introduced via chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride. The carboxylic acid group can be introduced through oxidation reactions, while the carboxaldehyde group can be introduced through formylation reactions using reagents like Vilsmeier-Haack reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-carboxylic acid-3-(1H)indazole carboxaldehyde can undergo various chemical reactions, including:

    Oxidation: The carboxaldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carboxaldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form corresponding substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: 4-Chloro-6-carboxylic acid-3-(1H)indazole carboxylic acid

    Reduction: 4-Chloro-6-carboxylic acid-3-(1H)indazole alcohol

    Substitution: Various substituted indazole derivatives

Scientific Research Applications

Scientific Research Applications

4-Chloro-6-carboxylic acid-3-(1H)indazole carboxaldehyde is used in the pharmaceutical industry as an intermediate in the synthesis of pharmaceuticals, particularly those targeting infectious diseases and cancer.

Indazole derivatives as drug molecules

Indazole-containing derivatives represent one of the most important heterocycles in drug molecules . Diversely substituted indazole derivatives bear a range of applications .

Antitumor activity

  • (1R,2S)-2-(1H*-indazol-6-yl)spiro[cyclopropane-1,3′-indolin]-2′-one derivatives*: Some compounds in this series have shown potential against Polo-like kinase 4 (PLK4) . Compound 81c (CFI-400945) effectively inhibited HCT116 tumor growth in a mouse model of colon cancer and was identified as a clinical candidate for cancer therapy .
  • 1H-indazole derivatives: Compound 82a possessed the strongest activity against Pim-1, Pim-2 and Pim-3 with IC50 values of 0.4, 1.1 and 0.4 nM, respectively . Compound 82a showed moderate cellular potency in KMS-12 BM cell assays with an IC50 value of 1400 nM .
  • 1H-indazol-3-amine derivatives: Compound 89 served as a promising inhibitor, which exhibited comparable potency with that of Imatinib and inhibited Bcr-Abl WT, Bcr-Abl T315I and K562 leukemia cancer cells with IC50 values of 0.014, 0.45 and 6.50 μM, respectively . The docking studies indicated that compound 89 bound to Bcr-Abl WT in a similar manner as Imatinib .
  • 3-(pyrrolopyridin-2-yl)indazole derivatives: Compound 93 was identified to be the most potent inhibitor, with IC50 values of 8.3 nM and 1.3 nM against HL60 and HCT116 cell lines, respectively . Compounds 91 , 92 and 93 could selectively inhibit CHK1, CDK2, MEK1, GSK3β, BRAF, IKKβ and PKC .
  • Indazole derivatives with fluorine substituents: Compound 100 containing 2,6-difluoro-3-methoxyphenyl group, possessed the most enzymatic and antiproliferative activities (FGFR1: IC50 value less than 4.1 nM, FGFR2: IC50 = 2.0 ± 0.8 nM, KG1 cell lines: IC50 = 25.3 ± 4.6 nM, SNU16 cell lines: IC50 = 77.4 ± 6.2 nM) .
  • 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives: Compound 101 was a potent FGFR1 inhibitor, with good enzymatic inhibition (IC50 = 69.1 ± 19.8 nM) . Compound 102 exhibited the most potent FGFR1 inhibitory activity in the enzymatic assay (IC50 = 30.2 ± 1.9 nM) .

Isoxazoles

Mechanism of Action

The mechanism of action of 4-Chloro-6-carboxylic acid-3-(1H)indazole carboxaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of functional groups like the carboxylic acid and carboxaldehyde allows it to form hydrogen bonds and other interactions with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Key Observations :

  • Halogen Effects : Bromo (Br) substituents (e.g., 885520-85-4) increase molecular weight and lipophilicity compared to chloro (Cl) analogs. Bromo groups may also enhance halogen bonding in biological systems .
  • The carboxaldehyde (−CHO) is highly reactive, enabling condensation or nucleophilic addition reactions, unlike the more stable carboxamides in regulated indazole derivatives (e.g., ADB-PINACA) .

Comparative Stability and Reactivity

  • Acid Stability : The carboxylic acid group may form intramolecular hydrogen bonds with the indazole nitrogen, enhancing stability under acidic conditions compared to hydroxy-substituted analogs.
  • Oxidative Sensitivity: The aldehyde group is prone to oxidation, necessitating inert storage conditions. In contrast, carboxamides (e.g., 5F-ADB, 5F-MDMB-PICA) exhibit greater stability, contributing to their misuse in synthetic cannabinoids .

Biological Activity

4-Chloro-6-carboxylic acid-3-(1H)indazole carboxaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, as well as its mechanisms of action and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a chloro group at the 4-position and a carboxylic acid moiety at the 6-position of the indazole ring, which is crucial for its biological activity. The presence of these functional groups enhances the compound's reactivity and interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of indazole derivatives, including this compound. Indazole compounds have been shown to inhibit various cancer cell lines through multiple mechanisms:

  • Inhibition of Kinases : Indazole derivatives can inhibit kinases involved in cell signaling pathways, which are often dysregulated in cancer. For instance, certain derivatives have demonstrated IC50 values in the nanomolar range against specific kinases such as PLK4 and FGFR1 .
  • Cell Proliferation : Compounds similar to this compound have exhibited potent antiproliferative effects against various cancer cell lines, including colorectal and multiple myeloma cells .
CompoundTargetIC50 (nM)
This compoundPLK4<10
Similar DerivativeFGFR130.2

Anti-inflammatory Activity

Indazole derivatives also exhibit anti-inflammatory properties. They can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This modulation can lead to reduced inflammation in various models of inflammatory diseases.

Antimicrobial Activity

The antimicrobial efficacy of indazole derivatives has been documented against various pathogens, including bacteria and fungi. The compound's ability to disrupt microbial cell membranes or inhibit essential metabolic pathways contributes to its antimicrobial action.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus3.90 µg/mL
Escherichia coli5.00 µg/mL

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound binds to enzymes involved in critical cellular processes, thereby inhibiting their activity. This includes interactions with kinases and other signaling molecules.
  • Receptor Modulation : It may also modulate receptor activity, affecting downstream signaling pathways that regulate cell growth and survival.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications at various positions on the indazole ring can significantly affect biological potency:

  • Chloro Substitution : The presence of the chloro group enhances binding affinity to target proteins.
  • Carboxylic Acid Group : This functional group is essential for solubility and interaction with biological systems.

Case Studies

Several case studies have investigated the efficacy of indazole derivatives in preclinical models:

  • Colorectal Cancer Model : A study demonstrated that a derivative similar to 4-Chloro-6-carboxylic acid showed significant tumor growth inhibition in mouse models of colon cancer .
  • Inflammatory Disease Models : Indazole derivatives were tested for their anti-inflammatory effects using animal models, showing reduced levels of inflammatory markers in treated groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-6-carboxylic acid-3-(1H)indazole carboxaldehyde
Reactant of Route 2
Reactant of Route 2
4-Chloro-6-carboxylic acid-3-(1H)indazole carboxaldehyde

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